3-Ethynyl-3-fluorooxetane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-fluorooxetane typically involves the use of fluorinated precursors and ethynylation reactions. One common method is the nucleophilic substitution reaction, where a fluorinated oxetane precursor is reacted with an ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-fluorooxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxetanes, ethylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethynyl-3-fluorooxetane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-fluorooxetane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, leading to the formation of new chemical bonds and structures . The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-3-chlorooxetane: Similar in structure but with a chlorine atom instead of fluorine.
3-Ethynyl-3-bromooxetane: Contains a bromine atom instead of fluorine.
3-Ethynyl-3-iodooxetane: Features an iodine atom in place of fluorine.
Uniqueness
3-Ethynyl-3-fluorooxetane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
3-ethynyl-3-fluorooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO/c1-2-5(6)3-7-4-5/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFADOAFOCMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(COC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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